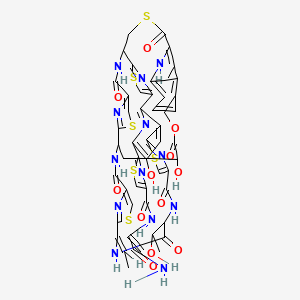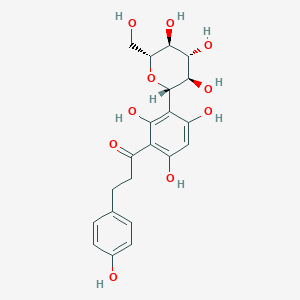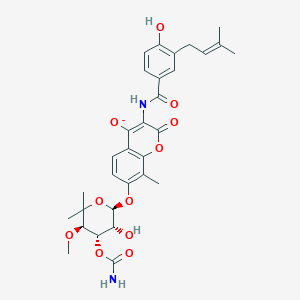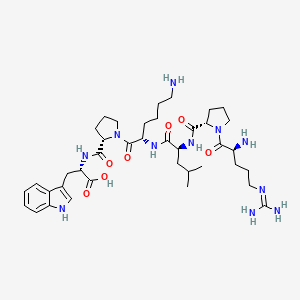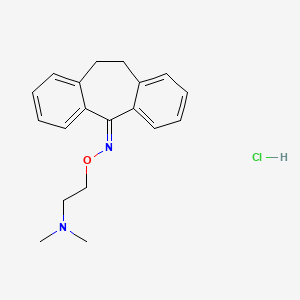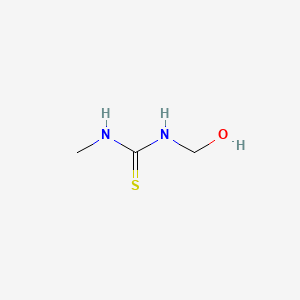
4-(4-氟萘-1-基)-6-异丙基嘧啶-2-胺
描述
The compound “4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The presence of a fluorine atom and an isopropyl group further adds to the complexity of this molecule.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a naphthalene ring via a carbon-carbon bond. The isopropyl group would be attached to the pyrimidine ring, and the fluorine atom would be attached to the naphthalene ring .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrimidine and naphthalene rings, as well as the fluorine atom and the isopropyl group. The electron-rich nature of these rings could make them susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom could increase its electronegativity and potentially influence its solubility. The aromatic rings could contribute to its stability and potentially its boiling and melting points .
科学研究应用
Photophysical Properties and Fluorescence Enhancement
Research has shown that the introduction of N-phenyl substituents to 4-aminostilbenes, a related chemical structure, leads to more planar ground-state geometry, red-shifted absorption and fluorescence spectra, and high fluorescence quantum yields due to a larger charge-transfer character for the fluorescent excited state. This "amino conjugation effect" suggests potential applications in the design of fluorescence-based sensors and materials (Yang, Chiou, & Liau, 2002).
Synthesis and Role in Antitumor Drug Development
The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate in many antitumor drugs, has been optimized. This compound's synthesis from 6-chloropyrimidine-4-amine highlights its significance in the development of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).
DNA Binding and Cellular Imaging
4-Aminonaphthalimides, sharing structural similarity with the subject compound, have shown strong binding ability to duplex DNA and rapid concentration in cell nuclei, suggesting their utility in nucleic acid assays, nuclear imaging, and potentially as DNA-binding drugs. The structural modifications influence their DNA binding ability, cell permeability, and cytotoxicity, offering insights into molecular design for therapeutic and diagnostic applications (Zhou et al., 2014).
Novel Materials for Organic Electronics
The development of novel thermooxidatively stable poly(ether-imide-benzoxazole) and poly(ester-imide-benzoxazole) materials, derived from a related chemical process, demonstrates the potential of such compounds in creating high-performance materials for various applications, including electronics and coatings. These materials exhibit exceptional thermal stability and mechanical properties (Sundar & Mathias, 1994).
Analytical and Diagnostic Applications
The fluorescence properties of related compounds have been explored for bioimaging applications, with certain naphthalimide derivatives showing biocompatibility and potential for use in cell imaging. This illustrates the broader applicability of similar fluorophores in medical diagnostics and research (Saini et al., 2017).
属性
IUPAC Name |
4-(4-fluoronaphthalen-1-yl)-6-propan-2-ylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3/c1-10(2)15-9-16(21-17(19)20-15)13-7-8-14(18)12-6-4-3-5-11(12)13/h3-10H,1-2H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZQXCUPAJFVBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1)C2=CC=C(C3=CC=CC=C32)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941960 | |
| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoronaphthalen-1-yl)-6-isopropylpyrimidin-2-amine | |
CAS RN |
199864-87-4 | |
| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199864-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-(4-fluoronaphth-1-yl)-6-isopropylpyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199864874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Fluoro-1-naphthalenyl)-6-(1-methylethyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RS-127445 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JAU3P8OBM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




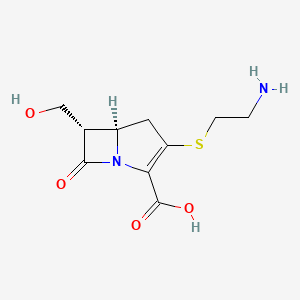


![endo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B1679973.png)

